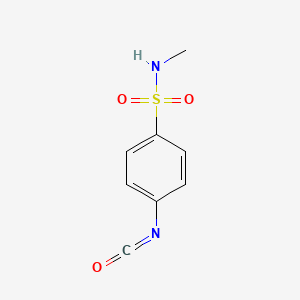

4-isocyanato-N-methylbenzenesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

167951-45-3 |

|---|---|

Molecular Formula |

C8H8N2O3S |

Molecular Weight |

212.223 |

IUPAC Name |

4-isocyanato-N-methylbenzenesulfonamide |

InChI |

InChI=1S/C8H8N2O3S/c1-9-14(12,13)8-4-2-7(3-5-8)10-6-11/h2-5,9H,1H3 |

InChI Key |

NAIKKMCICPUVIJ-UHFFFAOYSA-N |

SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)N=C=O |

Synonyms |

4-isocyanato-N-methylbenzenesulfonamide |

Origin of Product |

United States |

Synthetic Methodologies for 4 Isocyanato N Methylbenzenesulfonamide

Classical Synthesis Routes to Aryl Sulfonyl Isocyanates

Traditional methods for synthesizing aryl sulfonyl isocyanates have been the bedrock of isocyanate chemistry for decades. These routes, while effective, often involve harsh reagents and conditions.

The most common industrial method for producing isocyanates is through the reaction of a primary amine with phosgene (B1210022) (COCl₂). nih.govwikipedia.org This approach can be adapted for the synthesis of sulfonyl isocyanates from the corresponding sulfonamides. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which then eliminates hydrogen chloride upon heating to yield the isocyanate. wikipedia.org

For the synthesis of 4-isocyanato-N-methylbenzenesulfonamide, the precursor would be 4-amino-N-methylbenzenesulfonamide. The process involves treating this primary aromatic amine with phosgene. The high toxicity of phosgene and the generation of corrosive HCl are significant drawbacks to this method, necessitating stringent safety precautions. nih.govbeilstein-journals.org

| Reactant | Reagent | Product | Key Considerations |

| 4-amino-N-methylbenzenesulfonamide | Phosgene (COCl₂) | This compound | Highly toxic reagent, corrosive byproduct (HCl), requires specialized equipment |

An alternative phosgene-based route involves the direct phosgenation of N-substituted sulfonamides at high temperatures. However, this method can be less efficient and require more forcing conditions.

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates via an acyl azide intermediate. nih.gov First described by Theodor Curtius in 1885, this reaction involves the thermal or photochemical decomposition of an acyl azide, which rearranges to form an isocyanate with the loss of nitrogen gas. nih.govwikipedia.org

The key steps of the Curtius rearrangement are:

Formation of the Acyl Azide: The corresponding carboxylic acid is converted into an acyl azide. This is typically achieved by reacting an acyl chloride with an azide salt (like sodium azide) or by treating the carboxylic acid with reagents such as diphenylphosphoryl azide (DPPA). nih.gov

Rearrangement: The acyl azide is heated, leading to a concerted rearrangement where the R-group migrates from the carbonyl carbon to the nitrogen atom, simultaneously expelling nitrogen gas (N₂). wikipedia.orgmasterorganicchemistry.com This step proceeds with full retention of the migrating group's stereochemistry. nih.gov

Isocyanate Formation: The rearrangement directly yields the isocyanate.

This method avoids the use of phosgene and is tolerant of a wide variety of functional groups. wikipedia.orgnih.gov The resulting isocyanate can be isolated or reacted in situ with nucleophiles like alcohols or amines to form carbamates and ureas, respectively. nih.govwikipedia.org For the synthesis of a sulfonyl isocyanate via this route, a suitable sulfonyl-containing acyl azide precursor is required.

| Precursor Type | Key Intermediate | Product | Advantages |

| Carboxylic Acid | Acyl Azide | Isocyanate | Avoids phosgene, mild conditions possible, high functional group tolerance |

Advanced Catalytic Approaches in Compound Synthesis

Modern synthetic chemistry has seen a shift towards catalytic methods to improve efficiency, selectivity, and sustainability.

Transition metals, particularly palladium, play a significant role in modern isocyanate synthesis. universiteitleiden.nl One of the most promising non-phosgene routes is the reductive carbonylation of nitro compounds. beilstein-journals.orguniversiteitleiden.nl In this process, an aromatic nitro compound is treated with carbon monoxide (CO) in the presence of a transition metal catalyst to directly form the isocyanate.

This reaction can proceed via two pathways:

Direct Method: The catalyst activates the nitro group and CO to form the isocyanate and carbon dioxide. universiteitleiden.nl

Indirect Method: The isocyanate is formed and then trapped in situ by an alcohol or amine to produce a carbamate (B1207046) or urea (B33335). The desired isocyanate is then liberated by thermal cracking of this intermediate. universiteitleiden.nl

Palladium-based catalysts are often used for these transformations. universiteitleiden.nl Copper catalysis has also been explored for reactions involving isocyanates, such as the formation of cyclic ureas. acs.org

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While less common for the direct synthesis of isocyanates, organocatalysts can be employed in related transformations. For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO) can act as a catalyst in reactions involving isocyanates by activating nucleophiles like alcohols. libretexts.org

The development of direct organocatalytic routes to isocyanates is an active area of research, aiming to replace metal-based catalysts with more environmentally benign and cost-effective alternatives.

Green Chemistry and Sustainable Synthetic Protocols

In response to the environmental and safety concerns associated with classical methods like phosgenation, significant effort has been dedicated to developing "green" synthetic protocols for isocyanates. nih.govlibretexts.org

Key sustainable approaches include:

Non-Phosgene Routes: The primary goal of green isocyanate synthesis is the avoidance of phosgene. nih.govresearchgate.net

Use of Dimethyl Carbonate (DMC): DMC is a non-toxic alternative to phosgene. It can react with amines to produce carbamates, which are then decomposed to isocyanates. The only byproduct is methanol, which can be recycled, enhancing the atom economy of the process. nih.gov

Urea-Based Methods: Isocyanates can be generated from the reaction of urea with amines and alcohols to form carbamates, followed by thermal decomposition. This route is attractive as it uses inexpensive urea as a starting material and produces ammonia and alcohol as recyclable byproducts, potentially achieving a "zero-emission" process. nih.gov

These green methodologies aim to simplify purification, increase product quality, and significantly improve the safety and environmental impact of isocyanate production. nih.govresearchgate.net

Mechanochemical Synthesis under Solvent-Reduced or Solvent-Free Conditions

Mechanochemical synthesis, a technique utilizing mechanical energy from methods like ball milling to induce chemical reactions, presents a significant advancement in green chemistry. rsc.orgresearchgate.net This approach is particularly attractive for the synthesis of complex organic molecules as it often proceeds under solvent-free or solvent-reduced conditions, leading to higher efficiency and simpler purification processes. rsc.org

The application of mechanochemistry offers a potent alternative to traditional solvent-heavy synthetic routes. In this method, reactants are milled together, sometimes with a small amount of liquid to accelerate the reaction, promoting chemical transformations through mechanical force. researchgate.net This technique has been successfully employed for the synthesis of various nitrogen heterocycles and other complex structures, achieving excellent yields in remarkably short reaction times. mdpi.com For instance, the synthesis of biphenyltetracarboxydiimides was accomplished in just 15 minutes with yields of 95–99% using a ball mill, a significant improvement over the 6-hour reflux in DMF required by conventional methods. mdpi.com

Key Advantages of Mechanochemical Synthesis:

Reduced Solvent Use: Minimizes or eliminates the need for potentially toxic and difficult-to-remove solvents. rsc.orgresearchgate.net

High Reaction Efficiency: Often leads to higher yields and shorter reaction times compared to traditional methods. mdpi.com

Simplified Purification: The absence of bulk solvent simplifies the isolation of the final product. rsc.org

Energy Efficiency: Can be less energy-intensive than methods requiring prolonged heating. researchgate.net

Atom Economy and Environmental Impact of Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. A high atom economy signifies a more sustainable process with less waste generation. Traditional sulfonamide syntheses, which often involve sulfonyl chlorides and amines, can have a lower atom economy due to the formation of stoichiometric byproducts. researchgate.net

The environmental footprint of synthesizing compounds like this compound is a critical consideration. The widespread use of sulfonamides has led to their emergence as environmental contaminants, potentially impacting microbial communities in soil and aquatic systems. nih.govnih.govresearchgate.net Conventional synthetic methods frequently rely on toxic solvents such as dichloromethane, DMF, and DMSO, which are challenging to remove and pose environmental risks. researchgate.net

In contrast, modern, greener synthetic routes aim to improve atom economy and reduce environmental harm. For example, using sodium sulfinate as a stable sulfur source and nitroarenes as the nitrogen source in water can produce sulfonamides that are easily collected by simple filtration, avoiding toxic solvents and highly reactive intermediates. researchgate.net

Table 1: Hypothetical Atom Economy Comparison for a Sulfonamide Synthesis Step

| Reaction Pathway | Reactants | Desired Product | Byproducts | % Atom Economy |

| Traditional Route | R-SO₂Cl + R'-NH₂ | R-SO₂-NH-R' | HCl | Lower |

| Greener Route | R-SO₂Na + R'-NO₂ | R-SO₂-NH-R' | Fewer/Benign | Higher |

This table illustrates the principle of atom economy. The percentage is calculated as: (Molecular Mass of Desired Product / Total Molecular Mass of All Reactants) x 100. Greener routes are designed to maximize this value.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of the synthesized product while minimizing costs and environmental impact. For the synthesis of sulfonamides, key parameters that can be adjusted include the choice of solvent, base, temperature, and reaction time.

Research on the synthesis of related sulfonamide structures has shown that the yield can be significantly influenced by these factors. For instance, in the synthesis of certain N-substituted 2H-1,3-thiazin-2-ones containing a sulfonamide moiety, increasing the amount of base from 1 to 4 equivalents resulted in the yield of the desired product increasing from 56% to 92%. researchgate.net Similarly, solvent choice can dramatically affect outcomes; some reactions show very low yields under solvent-free conditions but proceed efficiently in a suitable solvent like THF under sonication. researchgate.net

The development of a synthetic protocol involves systematically varying these conditions to find the optimal balance for producing this compound efficiently.

Table 2: Example of Reaction Condition Optimization for Sulfonamide Synthesis

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1 | Dichloromethane | 25 | 12 | 56 |

| 2 | 2 | Dichloromethane | 25 | 12 | 75 |

| 3 | 3 | Dichloromethane | 25 | 12 | 84 |

| 4 | 4 | Dichloromethane | 25 | 12 | 92 |

| 5 | 4 | Acetonitrile | 50 | 8 | 89 |

Data is illustrative, based on findings for analogous sulfonamide syntheses. researchgate.net

Isolation and Purification Techniques for Synthetic Products

Following synthesis, the isolation and purification of this compound are essential to achieve the desired level of purity. The choice of technique depends on the physical properties of the compound and the nature of the impurities.

Recrystallization: This is a primary technique for purifying solid organic compounds. scispace.com The process involves dissolving the impure solid in a hot solvent in which it is highly soluble, and then allowing the solution to cool. youtube.com As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out, leaving impurities behind in the solvent. youtube.com The choice of solvent is critical; the compound should have low solubility at room temperature but high solubility at elevated temperatures. youtube.com For sulfonamides, alcohols such as isopropanol, often mixed with water, have been shown to be effective for recrystallization. google.com

Chromatography: Chromatographic methods are powerful for both purification and analysis.

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS/MS), is used for the quantification and purification of isocyanates and sulfonamides. nih.gov The process separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.gov

Gas Chromatography (GC): GC can be used for the indirect determination of isocyanates. This involves derivatizing the isocyanate with a reagent like di-n-butylamine and then analyzing the excess, unreacted amine. nih.gov

Extraction: For crude reaction mixtures containing isocyanate condensates, extraction with an inert gas like carbon dioxide in a liquid or supercritical state can be an effective purification method. google.com This technique is particularly useful for removing unreacted di- or polyisocyanate monomers from the desired product. google.com

Reactivity and Mechanistic Investigations of 4 Isocyanato N Methylbenzenesulfonamide

Nucleophilic Addition Reactions

The most characteristic reaction of isocyanates is the nucleophilic addition to the central carbon atom of the -N=C=O group. For arylsulfonyl isocyanates, this reactivity is heightened, allowing for efficient reactions with a wide range of nucleophiles. rsc.org

The reaction of isocyanates with primary or secondary amines is a fundamental method for the synthesis of substituted ureas. organic-chemistry.orgnih.govresearchgate.net When 4-isocyanato-N-methylbenzenesulfonamide reacts with an amine, the lone pair of the amine nitrogen attacks the electrophilic isocyanate carbon. This is typically followed by a proton transfer to the isocyanate nitrogen, yielding a stable N-sulfonylurea derivative. This reaction is generally rapid and exothermic.

The general mechanism involves the nucleophilic amine attacking the carbonyl carbon of the isocyanate, forming a zwitterionic intermediate which quickly rearranges to the final urea (B33335) product. The reactivity of the amine is a key factor; primary amines are generally more reactive than secondary amines due to reduced steric hindrance. researchgate.net

General Reaction Scheme: R-NH₂ + O=C=N-SO₂-Ar → R-NH-C(=O)-NH-SO₂-Ar

While thioureas are analogously formed from isothiocyanates, their synthesis from isocyanates is not direct. However, the nucleophilic addition chemistry is parallel. The formation of sulfonylureas from sulfonyl isocyanates is a well-established and efficient process for creating these important structural motifs found in pharmaceuticals and agrochemicals. researchgate.net

Table 1: Synthesis of N-Sulfonylureas via Nucleophilic Addition

| Isocyanate Reactant (Analogue) | Amine Nucleophile | Product Type | General Conditions |

|---|---|---|---|

| p-Toluenesulfonyl isocyanate | Primary Aliphatic/Aromatic Amines | N-Alkyl/Aryl-N'-(tosyl)urea | Aprotic solvent (e.g., THF, CH₂Cl₂), Room Temperature |

| p-Toluenesulfonyl isocyanate | Secondary Aliphatic/Aromatic Amines | N,N-Dialkyl/Aryl-N'-(tosyl)urea | Aprotic solvent, often requires mild heating |

| Chlorosulfonyl isocyanate | Various Amines | N-Substituted-N'-(chlorosulfonyl)urea | Inert solvent, low temperature to control reactivity |

In a similar fashion to amines, alcohols and thiols act as nucleophiles, attacking the isocyanate group to form carbamates (urethanes) and thiocarbamates, respectively. researchgate.net The reaction of this compound with an alcohol would yield an N-(arylsulfonyl)carbamate. The oxygen of the alcohol attacks the isocyanate carbon, and subsequent proton transfer results in the carbamate (B1207046) product.

This reaction is generally slower than the reaction with amines and often requires a catalyst, such as a tertiary amine (e.g., triethylamine) or an organotin compound, to proceed at a practical rate. Thiols (R-SH) react analogously to produce S-alkyl/aryl N-(arylsulfonyl)thiocarbamates. nih.govwikipedia.orgorganic-chemistry.org The sulfur atom, being a soft and potent nucleophile, readily attacks the isocyanate. beilstein-journals.org These reactions are crucial for synthesizing a variety of biologically active molecules and synthetic intermediates. researchgate.netnih.gov

General Reaction Scheme for Carbamate Formation: R-OH + O=C=N-SO₂-Ar → R-O-C(=O)-NH-SO₂-Ar

General Reaction Scheme for Thiocarbamate Formation: R-SH + O=C=N-SO₂-Ar → R-S-C(=O)-NH-SO₂-Ar

Table 2: Synthesis of N-Sulfonyl Carbamates and Thiocarbamates

| Isocyanate Reactant (Analogue) | Nucleophile | Product Type | General Conditions |

|---|---|---|---|

| p-Toluenesulfonyl isocyanate | Primary/Secondary Alcohols | N-(Tosyl)carbamate | Often requires catalyst (e.g., tertiary amine, organotin), heat |

| p-Toluenesulfonyl isocyanate | Phenols | O-Aryl N-(Tosyl)carbamate | Requires base/catalyst and typically more forcing conditions |

| p-Toluenesulfonyl isocyanate | Aliphatic/Aromatic Thiols | S-Alkyl/Aryl N-(Tosyl)thiocarbamate | Generally proceeds readily, can be base-catalyzed |

Cycloaddition Reactions

The isocyanate functional group can participate in various cycloaddition reactions, acting as a 2π electron component. The high reactivity of sulfonyl isocyanates makes them excellent partners in these transformations for the synthesis of heterocyclic compounds. rsc.org

Sulfonyl isocyanates readily undergo [2+2] cycloaddition reactions with electron-rich alkenes. acs.orgresearchtrends.net The reaction of a sulfonyl isocyanate, like TsNCO or CSI, with an alkene yields a four-membered N-sulfonyl-β-lactam ring. researchtrends.netarchive.org This reaction, a variant of the Staudinger synthesis, is a powerful tool for constructing the β-lactam core, which is a key structural feature of penicillin and cephalosporin (B10832234) antibiotics.

The mechanism of this cycloaddition can be either a concerted [π2s + π2a] process or a stepwise pathway involving a zwitterionic or diradical intermediate. researchtrends.net The exact pathway often depends on the specific reactants and conditions. For highly reactive sulfonyl isocyanates like CSI, a stepwise mechanism is often proposed, especially with electron-rich alkenes. researchtrends.net

In a [4+2] cycloaddition, or Diels-Alder reaction, the isocyanate can act as the dienophile. Due to their electron-deficient nature, sulfonyl isocyanates are particularly effective dienophiles. They can react with conjugated dienes to form six-membered heterocyclic rings. For instance, the reaction with 1,3-butadiene (B125203) would yield a δ-lactam derivative.

Furthermore, sulfonyl isocyanates can participate in higher-order cycloadditions. For example, reactions of TsNCO with 2-vinylaziridines or 2-vinylazetidines have been reported to proceed via [5+2] and [6+2] cycloadditions, respectively, to form seven- and eight-membered cyclic ureas. nih.govacs.orgnih.gov These reactions highlight the versatility of sulfonyl isocyanates in constructing a diverse range of ring systems.

Electrophilic Reactivity and Functionalization

The primary site of electrophilicity in this compound is the carbonyl carbon of the isocyanate group, as discussed in the context of nucleophilic additions. nih.gov The powerful electron-withdrawing effect of the adjacent sulfonyl group (-SO₂) greatly enhances this electrophilicity compared to simple alkyl or aryl isocyanates.

Beyond the isocyanate group, the aromatic ring itself can undergo electrophilic substitution. The N-methylbenzenesulfonamide group is a deactivating, meta-directing group. This is because the sulfonyl group strongly withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and directing incoming electrophiles to the meta position. msu.eduyoutube.com Therefore, reactions such as nitration or halogenation on the benzene (B151609) ring of this compound would be expected to occur at the positions meta to the sulfonyl isocyanate substituent, and would require more forcing conditions than for benzene itself.

Oxidation and Reduction Chemistry of the Isocyanate Group

Detailed experimental data on the specific oxidation and reduction reactions of the isocyanate group in this compound are not extensively reported in peer-reviewed literature. However, general principles of isocyanate reactivity can be extrapolated to understand its potential behavior.

Isocyanates (-N=C=O) are known to be susceptible to a variety of chemical transformations. The electrophilic carbon atom of the isocyanate group is the primary site of reaction. While direct oxidation of the isocyanate group is not a commonly described transformation, the aromatic ring or the N-methyl group could potentially undergo oxidation under strong oxidizing conditions, though specific studies on this compound are lacking.

Regarding reduction, isocyanates can be reduced to various products depending on the reducing agent and reaction conditions. A general method for the one-pot synthesis of monomethylamines from various raw materials, including isocyanates, involves their reduction. beilstein-journals.org This process proceeds through the formation of an N-substituted carbonylimidazole intermediate, which is then reduced by a sodium borohydride/iodine system. beilstein-journals.org The proposed mechanism suggests a two-step pathway via a formamide (B127407) intermediate, with the reduction of this intermediate to the monomethylamine being the rate-determining step. beilstein-journals.org Although this study does not specifically utilize this compound, it provides a plausible reduction pathway for the isocyanate functionality within the molecule.

Detailed Mechanistic Pathways

A thorough investigation into the detailed mechanistic pathways of reactions involving this compound has not been a focus of published research. The following subsections reflect the absence of specific data for this compound.

Kinetic Studies of Reaction Rates and Selectivity

No specific kinetic studies detailing the reaction rates or selectivity for reactions of this compound have been found in the surveyed scientific literature. To understand the potential reactivity, one might look to studies on structurally similar compounds. For instance, kinetic investigations of other aromatic isocyanates with various nucleophiles have been performed, but direct extrapolation of these kinetic parameters to the title compound would be speculative without experimental validation.

Theoretical Modeling of Reaction Mechanisms and Transition States

There is a lack of published theoretical or computational studies focusing on the reaction mechanisms and transition states of this compound. Such studies would be invaluable for predicting reaction pathways, understanding activation energies, and explaining potential selectivities. Without these, any discussion of the mechanistic details remains conjectural and based on the general reactivity patterns of the isocyanate and sulfonamide functional groups.

Applications in Advanced Organic Synthesis and Building Block Chemistry

Role as a Key Intermediate in Complex Molecule Construction

The strategic importance of 4-isocyanato-N-methylbenzenesulfonamide lies in its capacity to serve as a linchpin in the assembly of intricate molecular structures. The isocyanate group is a powerful electrophile, readily reacting with a wide array of nucleophiles such as alcohols, amines, and thiols to form stable carbamate (B1207046), urea (B33335), and thiocarbamate linkages, respectively. This reactivity allows for the facile introduction of the N-methylbenzenesulfonamide moiety into a larger molecular framework.

The sulfonamide portion of the molecule also offers a site for further functionalization, although it is generally less reactive than the isocyanate group. The presence of the N-methyl group can influence the compound's solubility and conformational properties, which can be advantageous in certain synthetic contexts. The interplay between the reactive isocyanate and the structurally significant sulfonamide allows for the stepwise or convergent synthesis of complex target molecules.

| Reactant Type | Resulting Linkage | Significance in Complex Molecule Synthesis |

| Alcohols (R-OH) | Carbamate | Introduction of oxygen-containing functionalities and spacers. |

| Amines (R-NH2) | Urea | Formation of robust, hydrogen-bonding capable linkages common in bioactive molecules. |

| Thiols (R-SH) | Thiocarbamate | Incorporation of sulfur atoms for further synthetic manipulation or biological activity. |

Synthesis of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. nih.govnih.gov this compound is a valuable precursor for the synthesis of a variety of such heterocyclic systems. The isocyanate functionality can participate in cyclization reactions, either intramolecularly or intermolecularly, to form rings of various sizes.

For instance, reaction with bifunctional nucleophiles can lead to the formation of five, six, or seven-membered heterocyclic rings. A common strategy involves the reaction of the isocyanate with a compound containing both a nucleophilic group (e.g., an amine or alcohol) and a group capable of participating in a subsequent ring-closing step. This approach provides a modular and efficient route to libraries of heterocyclic compounds with diverse substitution patterns. nsf.gov

| Reactant | Resulting Heterocycle | Reaction Type |

| Amino alcohols | Oxazinanones | Intramolecular cyclization |

| Diamines | Imidazolidinones or Diazepanones | Intramolecular cyclization |

| Hydrazines | Triazinanones | Cyclocondensation |

Construction of Functionalized Sulfonamide Scaffolds

The sulfonamide functional group is a well-established pharmacophore found in numerous therapeutic agents, including antibiotics, diuretics, and hypoglycemic agents. This compound provides a direct entry point for the creation of diverse sulfonamide-containing scaffolds. The reactivity of the isocyanate group allows for the attachment of various substituents, thereby enabling the systematic exploration of structure-activity relationships (SAR).

By reacting this compound with a library of amines or alcohols, chemists can rapidly generate a multitude of functionalized sulfonamides. This approach is particularly powerful in medicinal chemistry for the optimization of lead compounds. The N-methyl group can also play a role in modulating the physicochemical properties of the resulting sulfonamide derivatives, such as lipophilicity and metabolic stability.

Multi-Component Reactions (MCRs) Incorporating the Isocyanate Functionality

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. chemicalbook.com The high reactivity of the isocyanate group in this compound makes it an excellent component for various MCRs.

One of the most prominent examples is the Ugi four-component reaction (U-4CR). In a typical Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a bis-amide. However, variations of the Ugi reaction can incorporate an isocyanate in place of one of the other components. For example, the reaction of an amine, an aldehyde, an isocyanide, and this compound could potentially lead to the formation of complex urea derivatives in a single, atom-economical step. Similarly, the Passerini three-component reaction, which typically involves a carboxylic acid, an oxo component, and an isocyanide, can also be adapted to include isocyanates. nih.gov

| MCR Type | Components | Potential Product with this compound |

| Ugi-type | Amine, Aldehyde, Isocyanide, this compound | Complex urea derivatives |

| Passerini-type | Aldehyde, Isocyanide, this compound | α-Acyloxy-carboxamide analogues |

Stereoselective Synthesis Methodologies

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of chiral drugs. This compound can be employed in stereoselective transformations to generate enantiomerically enriched or diastereomerically pure products.

Enantioselective reactions involving this compound can be achieved through the use of chiral catalysts or chiral auxiliaries. For example, the addition of a nucleophile to the isocyanate group can be rendered enantioselective by a chiral catalyst that coordinates to either the isocyanate or the nucleophile, thereby directing the attack from a specific face.

Another approach involves the use of a chiral nucleophile, which can lead to the formation of diastereomeric products that can then be separated. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched product.

When this compound reacts with a chiral molecule already containing one or more stereocenters, the formation of new stereocenters can proceed with a high degree of diastereoselectivity. nsf.gov This is often governed by steric and electronic interactions between the existing stereocenter(s) and the incoming reagent.

For instance, in the reaction with a chiral amino alcohol, the stereochemistry of the starting material can influence the facial selectivity of the nucleophilic attack on the isocyanate, leading to the preferential formation of one diastereomer over the other. This principle is fundamental in substrate-controlled stereoselective synthesis.

Polymer Chemistry and Advanced Materials Science Applications

Polymerization of Isocyanate Monomers

The polymerization of isocyanate monomers is a fundamental process for creating a variety of polymer structures. The high reactivity of the isocyanate group allows for versatile polymerization reactions.

Polyureas and polycarbamates are two important classes of polymers synthesized from isocyanate monomers. Polyureas are typically formed through the reaction of isocyanates with amines, while polycarbamates (polyurethanes) are formed from the reaction of isocyanates with alcohols. usm.edunih.gov The general reaction for polyurea formation involves the addition of a diamine to a diisocyanate.

While the direct polymerization of 4-isocyanato-N-methylbenzenesulfonamide into homopolymers of polyurea or polycarbamate is not extensively documented in publicly available research, the principles of these syntheses are well-established. For instance, the reaction of a diisocyanate with a diamine is a common method for producing polyureas. google.com Isocyanate-free routes to polyureas are also an active area of research, driven by the desire to avoid the use of potentially hazardous isocyanate compounds. nih.govrsc.orgrsc.org These alternative methods often involve the in-situ formation of isocyanates or the use of blocked isocyanates. nih.gov

Controlled polymerization techniques are crucial for synthesizing polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. The living anionic polymerization of isocyanates is one such technique, though it can be challenging due to side reactions. nih.gov The use of specific initiators, such as sodium benzanilide (B160483) (Na-BA), has been shown to provide unprecedented control over the polymerization of n-hexyl isocyanate, leading to polymers with high yields and controlled molecular characteristics. nih.gov

Direct polymerization of isocyanate-functional monomers using controlled radical polymerizations (CRP) has also been explored to create precisely engineered modification platforms with highly reactive side chains. usm.edu These techniques offer a pathway to novel materials, although the inherent reactivity of isocyanates can lead to side reactions like hydrolysis. usm.edu While specific applications of these techniques to this compound are not detailed in the available literature, the general principles are applicable.

Blocked Isocyanate Chemistry in Polymer Synthesis

To manage the high reactivity of isocyanates and to enable the formulation of stable one-component systems that cure upon heating, the concept of "blocked isocyanates" has been developed. usm.educore.ac.ukresearchgate.net

Blocking involves the reaction of an isocyanate with a "blocking agent" to form a thermally reversible adduct. usm.edu This temporarily protects the isocyanate group, rendering it inactive at ambient temperatures. Upon heating, the blocking agent is released, regenerating the reactive isocyanate which can then undergo its intended reaction. usm.edumdpi.com

Common blocking agents include phenols, lactams (like ε-caprolactam), oximes (like methyl ethyl ketoxime), and pyrazoles. usm.edumdpi.com The deblocking temperature, a critical parameter, is dependent on the specific blocking agent used. researchgate.net Various analytical techniques, including infrared (IR) spectroscopy, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA), are employed to determine the deblocking temperature. core.ac.ukresearchgate.net

Table 1: Common Blocking Agents and General Deblocking Temperature Ranges

| Blocking Agent | General Deblocking Temperature Range (°C) |

| Phenols | 120-160 |

| ε-Caprolactam | 160-180 |

| Methyl Ethyl Ketoxime (MEKO) | 140-160 |

| Pyrazoles | 110-130 |

Note: Deblocking temperatures can be influenced by catalysts and the specific chemical structure of the isocyanate and blocking agent.

Surface-initiated polymerization (SIP) is a powerful method for modifying the properties of surfaces by growing polymer chains directly from them, forming what are known as "polymer brushes." usm.edu This technique allows for precise control over the thickness, density, and functionality of the resulting polymer film. usm.edu

The use of blocked isocyanate-functional monomers in SIP is a promising strategy. usm.eduusm.edu In this approach, a surface is first functionalized with an initiator. The blocked isocyanate monomer is then polymerized from the surface, often initiated by UV light or heat. usm.edu This creates a polymer brush with protected isocyanate groups along its chains. These groups can later be deblocked to expose the reactive isocyanate functionality for further reactions, a process known as post-polymerization modification. usm.edu This allows for the attachment of various molecules to the surface, tailoring its properties for specific applications. usm.edu While this technique has been demonstrated with various blocked isocyanate monomers, its specific application with this compound has not been reported. usm.edusemanticscholar.orgnih.govutexas.edu

Cross-linking Agents and Network Polymer Formation

Isocyanates, particularly di- and polyisocyanates, are widely used as cross-linking agents to form three-dimensional polymer networks. google.comitu.edu.tr These networks exhibit enhanced mechanical properties, thermal stability, and chemical resistance compared to their linear counterparts.

The cross-linking process involves the reaction of the isocyanate groups with complementary functional groups on polymer chains, such as hydroxyl, carboxyl, or amine groups. google.com This creates covalent bonds between the polymer chains, leading to the formation of a network structure. Blocked isocyanates are also extensively used as cross-linkers in coatings and adhesives, where they are part of a one-component system that cures upon heating. google.com

While there is no specific data on the use of this compound as a cross-linking agent, its isocyanate functionality suggests it could potentially be used to cross-link polymers containing active hydrogen atoms. The sulfonamide group might also influence the properties of the resulting network. The formation of polymer networks through cross-linking polymerization is a well-established field, with various methods like free-radical crosslinking copolymerization being employed. itu.edu.trmdpi.comresearchgate.net

Functionalization of Polymer Surfaces and Materials

The modification of polymer surfaces is a critical area of materials science, aiming to impart new properties to a material without altering its bulk characteristics. The isocyanate group (-N=C=O) is highly reactive, readily forming covalent bonds with nucleophiles such as alcohols, amines, and even water. This reactivity is fundamental to its potential use in surface functionalization.

While direct research on this compound for polymer surface functionalization is not extensively documented in publicly available literature, the principles of isocyanate chemistry provide a theoretical framework for its application. The general strategy involves the reaction of the isocyanate moiety with hydroxyl or amine groups present on a polymer surface. This process anchors the benzenesulfonamide (B165840) portion to the material.

Control over surface chemistry is crucial for the successful application of many materials, particularly in biological or medical contexts where surfaces must integrate with host tissues or anchor bioactive molecules without losing their function.

Table 1: Potential Reactive Partners for Surface Functionalization

| Functional Group on Polymer Surface | Resulting Linkage with Isocyanate |

|---|---|

| Hydroxyl (-OH) | Urethane |

| Amine (-NH2) | Urea (B33335) |

This table illustrates the theoretical reaction products when an isocyanate, such as this compound, reacts with common functional groups on polymer surfaces.

Advanced Analytical and Spectroscopic Characterization in Chemical Research

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of a synthesized compound and for analyzing the composition of complex reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. Due to the high reactivity of the isocyanate functional group, direct analysis can be challenging. A common strategy involves derivatization, where the isocyanate is reacted with an agent like N-benzylmethylamine or 1-(2-pyridyl)piperazine (B128488) to form a stable urea (B33335) derivative prior to analysis. epa.govrsc.org

A typical setup for analyzing the derivatized product would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. rsc.org Detection is commonly achieved using a UV detector or a mass spectrometer (LC-MS). rsc.orgnih.gov HPLC is invaluable for assessing the purity of the final product by detecting and quantifying any unreacted starting materials or byproducts. It can also be used for kinetic studies by taking aliquots from a reaction at various time points, derivatizing them, and analyzing the change in concentration of reactants and products. epa.gov

Gas Chromatography (GC) is a separation technique used for analyzing volatile and thermally stable compounds. Direct analysis of 4-isocyanato-N-methylbenzenesulfonamide by GC is generally not feasible due to its relatively high molecular weight, low volatility, and the thermal reactivity of the isocyanate group. However, GC can be a valuable tool for analyzing any volatile starting materials, solvents, or potential volatile byproducts generated during its synthesis. For instance, the analysis of very simple isocyanates like methyl isocyanate is possible via GC, demonstrating the technique's utility for the functional group class in appropriate molecules. nist.gov

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

For instance, studies on similar N-substituted 4-methylbenzenesulfonamides reveal key structural features that are likely to be conserved. The crystal structure of N-allyl-4-methylbenzenesulfonamide, for example, shows characteristic S=O bond lengths of approximately 1.43 Å and an O=S=O bond angle of around 118.9°. nih.gov The geometry around the sulfur atom in such sulfonamides is typically a distorted tetrahedron. nsf.gov

In the solid state, sulfonamide molecules are often linked by a network of intermolecular hydrogen bonds. For example, in the crystal structure of (E)-4-methyl-N-{2-[2-(4-nitrobenzylidene)hydrazin-1-yl]-2-oxoethyl}benzenesulfonamide, intermolecular N—H···O and C—H···O hydrogen bonds create dimers. researchgate.net The presence of the N-methyl group in this compound would preclude the N-H···O hydrogen bonding seen in unsubstituted sulfonamides, but C-H···O interactions would still be expected to play a role in the crystal packing.

Table 1: Representative Crystallographic Data for Related Sulfonamide Compounds

| Compound Name | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

| N-allyl-N-benzyl-4-methylbenzenesulfonamide | Orthorhombic | Pna21 | S=O: ~1.43 | O=S=O: ~119 | nsf.gov |

| N-allyl-4-methylbenzenesulfonamide | Monoclinic | P21/c | S=O: 1.428, 1.435; S-N: 1.617 | O1-S1-O2: 118.87 | nih.gov |

| (E)-4-methyl-N-{2-[2-(4-nitrobenzylidene)hydrazin-1-yl]-2-oxoethyl}benzenesulfonamide | Triclinic | P-1 | S-N: 1.625 | C-S-N-C torsion: -78.2 | researchgate.net |

Note: The data presented is for related compounds and serves as a predictive model in the absence of specific data for this compound.

Development of Novel Analytical Methods for In-Situ Reaction Monitoring

The synthesis of isocyanates requires careful monitoring due to the reactive nature of the isocyanate group. The development of novel analytical methods for in-situ reaction monitoring is crucial for optimizing reaction conditions, maximizing yield, and ensuring safety. While specific methods for the in-situ monitoring of the synthesis of this compound have not been detailed in the available literature, general approaches for monitoring isocyanate reactions can be adapted.

Spectroscopic techniques are particularly well-suited for in-situ analysis. Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for monitoring the formation of the isocyanate group, which has a strong and characteristic absorption band around 2250–2275 cm⁻¹. The disappearance of the precursor's characteristic peaks and the appearance of the isocyanate peak can be tracked in real-time to determine reaction kinetics and endpoint.

Another promising technique is Raman spectroscopy, which can also be used for in-situ monitoring and is often complementary to FTIR. It is particularly advantageous for reactions in aqueous or highly polar media where water absorption can be problematic for FTIR.

For more detailed quantitative analysis, high-performance liquid chromatography (HPLC) is a standard method. However, for in-situ monitoring, this would typically involve the rapid sampling and quenching of the reaction mixture, followed by derivatization of the isocyanate for stable analysis. The development of rapid at-line or on-line HPLC methods that can be integrated with a reactor would represent a significant advancement.

A novel approach for the detection of isocyanates in the gas phase involves a sampler using di-n-butylamine (DBA) as a derivatizing agent, followed by analysis with liquid chromatography-mass spectrometry (LC-MS/MS). nih.govresearchgate.net While developed for air monitoring, the principles of this method, which involves derivatization to a stable urea derivative, could be adapted for monitoring the headspace of a reaction vessel or for quenching reaction aliquots for subsequent analysis.

Table 2: Potential In-Situ Monitoring Techniques for Isocyanate Synthesis

| Analytical Technique | Principle of Detection | Advantages for In-Situ Monitoring | Potential Challenges |

| FTIR Spectroscopy | Characteristic vibrational absorption of the N=C=O group (~2270 cm⁻¹) | Real-time, non-destructive, provides kinetic data | Overlap with other functional groups, solvent interference |

| Raman Spectroscopy | Characteristic scattering of the N=C=O group | Less interference from polar solvents like water, can be used with fiber optics | Weaker signal than FTIR, potential for fluorescence interference |

| Process Mass Spectrometry | Real-time analysis of volatile components and reaction products in the gas phase | High sensitivity and selectivity, rapid analysis | Limited to volatile compounds, complex data interpretation |

| At-line/On-line HPLC | Rapid sampling, quenching, and chromatographic separation of reaction components | Quantitative analysis of reactants, intermediates, and products | Requires derivatization of the isocyanate, complex setup |

Theoretical and Computational Chemistry Studies

Structure-Reactivity Relationship Studies through Computational Models

Computational chemistry offers a powerful lens for understanding the intricate relationship between the three-dimensional structure of a molecule and its chemical reactivity. For a compound like 4-isocyanato-N-methylbenzenesulfonamide, computational models can predict and rationalize its behavior in chemical reactions, guiding synthetic applications and further research. While specific, in-depth computational studies focused solely on this compound are not extensively available in publicly accessible literature, the principles and methods of computational analysis can be applied to elucidate its reactivity.

The reactivity of this compound is primarily dictated by the interplay of its two key functional groups: the isocyanate group (-N=C=O) and the N-methylbenzenesulfonamide moiety. Density Functional Theory (DFT) is a common computational method used to investigate the electronic structure and reactivity of such molecules. By calculating various molecular properties, researchers can develop a comprehensive picture of its chemical behavior.

Key aspects of structure-reactivity that can be analyzed through computational models include:

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution within a molecule. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas of high electron density, which are prone to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) signify electron-deficient areas that are susceptible to nucleophilic attack. In the case of this compound, the MEP would highlight the electrophilic nature of the isocyanate carbon and the nucleophilic character of the oxygen atoms of the sulfonamide group.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed insights into the bonding and electronic structure of a molecule, including charge distribution and bond strengths. This analysis can quantify the delocalization of electron density and the nature of the bonds within the isocyanate and sulfonamide groups, further refining the understanding of their reactivity.

While specific research data for this compound is not available, the table below illustrates the type of data that would be generated from a typical DFT study on a similar aromatic sulfonamide derivative.

| Computational Parameter | Typical Predicted Value/Observation | Significance for Reactivity |

| HOMO Energy | -7.0 to -8.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.0 to -2.5 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.5 to 6.0 eV | A larger gap suggests higher kinetic stability. |

| Mulliken Charge on Isocyanate Carbon | +0.4 to +0.6 | Confirms the high electrophilicity of this site. |

| Mulliken Charge on Sulfonamide Oxygens | -0.5 to -0.7 | Highlights the nucleophilic character of these atoms. |

It is important to emphasize that the values presented in the table are illustrative and based on general knowledge of similar compounds. A dedicated computational study on this compound would be necessary to determine its specific electronic and reactivity parameters. Such a study would provide a quantitative basis for understanding its chemical behavior and for designing new synthetic pathways and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.